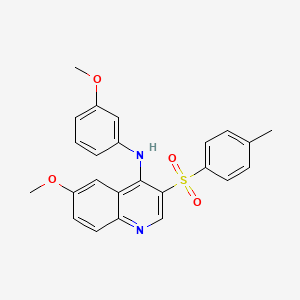

6-甲氧基-N-(3-甲氧基苯基)-3-对甲苯磺酰喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions aimed at introducing specific functional groups that confer desired chemical and biological properties. A common approach is the halogenated hydrocarbon amination reaction, which has been applied to synthesize various quinoline derivatives with potent biological activities. For instance, a similar compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was synthesized through structure-activity relationship studies, resulting in a potent apoptosis inducer with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which is crucial for their biological activity. Advanced techniques such as X-ray diffraction and NMR spectroscopy are often used to elucidate the structure of these compounds. For example, the single-crystal structure of a related compound was determined, revealing intricate details about the molecular arrangement and interactions (Cai Zhi, 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including amination, halogenation, and nitration, allowing for the introduction of different functional groups. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of the compounds. A study demonstrated the synthesis of a quinoline derivative through reductive amination of Schiff's bases, highlighting the versatility of these compounds in chemical synthesis (Zlatoidský & Gabos, 2009).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituted groups. These properties are crucial for the compound's application in drug formulation and delivery. Studies on compounds like 6-methoxy-4-quinolone have revealed strong fluorescence in a wide pH range of aqueous media, indicative of their potential use as fluorescent labeling reagents (Hirano et al., 2004).

科学研究应用

抗癌潜力

对类似化合物的研究,如N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,显示出强大的诱导凋亡能力,表明具有潜在的抗癌应用。这些化合物在细胞基础实验和动物模型中表现出疗效,包括人类乳腺癌和其他异种移植模型,表明了开发抗癌疗法的一个有希望的方向。穿透血脑屏障的能力增强了它们在治疗中枢神经系统内癌症的治疗潜力 (Sirisoma et al., 2009)。

荧光标记应用

6-甲氧基-4-喹啉衍生物,包括与6-甲氧基-N-(3-甲氧基苯基)-3-对甲苯磺酰喹唑啉-4-胺相关的化合物,具有强大的荧光特性,使它们在生物医学分析中具有价值。这些化合物在广泛的pH范围内表现出强烈的荧光,并在各种条件下稳定,表明它们作为荧光标记试剂的实用性。这种特性在开发各种生物和化学分析的敏感检测方法中尤为有益 (Hirano et al., 2004)。

微管聚合抑制

与6-甲氧基-N-(3-甲氧基苯基)-3-对甲苯磺酰喹唑啉-4-胺结构相关的化合物,如甲氧基取代的3-甲醛基-2-苯基吲哚,已被研究其抑制微管聚合的能力,这是细胞分裂中的关键过程。这种作用表明在癌症治疗中具有潜在的治疗应用,因为抑制微管聚合可以干扰癌细胞的有丝分裂过程,导致细胞周期停滞和凋亡 (Gastpar et al., 1998)。

属性

IUPAC Name |

6-methoxy-N-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-16-7-10-20(11-8-16)31(27,28)23-15-25-22-12-9-19(30-3)14-21(22)24(23)26-17-5-4-6-18(13-17)29-2/h4-15H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKLIQUDUGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)